molecular formula C10H12Cl2N2O6S B3327053 2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate CAS No. 306935-68-2

2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate

Cat. No.: B3327053
CAS No.: 306935-68-2
M. Wt: 359.2 g/mol
InChI Key: AHLMLVJFQNCSRY-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate is a complex organic compound characterized by its multiple functional groups, including chloro, hydroxy, methyl, pyrazolyl, and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonic acid group can be further oxidized under specific conditions.

  • Reduction: : The chloro groups can be reduced to form different derivatives.

  • Substitution: : The hydroxy and pyrazolyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, hydrogen gas.

  • Substitution: : Alkyl halides, amines, alcohols.

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Dichloro derivatives.

  • Substitution: : Alkylated, amino, or hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe or inhibitor in studying enzyme activities and metabolic pathways.

Medicine

Industry

In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

  • 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Uniqueness

The uniqueness of 2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O4S.2H2O/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18;;/h2-4,13H,1H3,(H,16,17,18);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLMLVJFQNCSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate
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2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate
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2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate
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2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate
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2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate
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2,5-dichloro-4-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid dihydrate

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